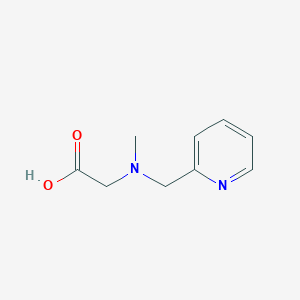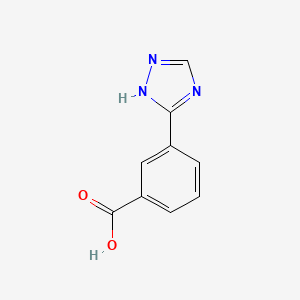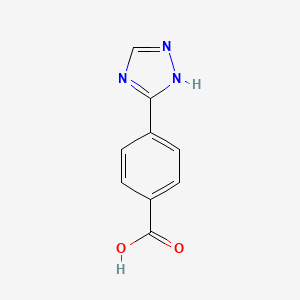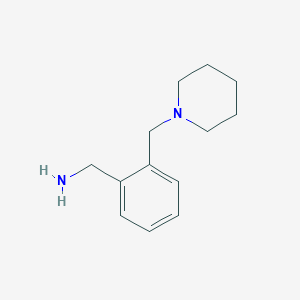
2-Piperidin-1-ylmethyl-benzylamine
Vue d'ensemble
Description
2-Piperidin-1-ylmethyl-benzylamine is a compound that falls within the category of piperidine derivatives, which are known for their diverse pharmacological activities. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and its derivatives are often synthesized for their potential use in medicinal chemistry. The specific compound of interest, 2-Piperidin-1-ylmethyl-benzylamine, is not directly mentioned in the provided papers, but the papers do discuss related piperidine derivatives and their synthesis, structure, and biological activities.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, the asymmetric synthesis of 2-(1-aminoalkyl) piperidines is described using (-)-2-cyano-6-phenyloxazolopiperidine as a starting material, which upon reduction and hydrogenolysis yields diamines . Another method involves the reaction of N,N-Bis[(benzotriazol-1-yl)methyl]benzylamines with allyltrimethylsilanes to yield substituted piperidines . These synthetic routes highlight the versatility in synthesizing piperidine derivatives, which can be tailored for specific functional groups and stereochemistry.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be quite complex, with various substituents affecting the overall conformation and reactivity of the molecule. For example, the crystal structure of a piperidine derivative with a benzothiazol moiety reveals that the piperidine ring adopts a chair conformation, which is a common and stable conformation for six-membered rings . The presence of different functional groups can also influence the overall geometry and electronic distribution within the molecule, affecting its interaction with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo a range of chemical reactions, which are essential for their functionalization and biological activity. The synthesis of imines from the reaction of (R)-2-((piperidin-1-yl) methyl) cyclohexanone with benzylamine is an example of a condensation reaction that can be influenced by temperature conditions . Additionally, the introduction of various substituents can lead to significant changes in the chemical reactivity of the piperidine core, as seen in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where the basicity of the nitrogen atom plays a crucial role in the activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are determined by their molecular structure and the nature of their substituents. For instance, the crystal structure analysis of a substituted piperidine reveals the bond angles around the nitrogen atom and the distorted tetrahedral geometry around the sulfur atom, which can have implications for the compound's solubility, stability, and reactivity . The potency of these compounds as acetylcholinesterase inhibitors also indicates their ability to cross the blood-brain barrier and exert biological effects in the central nervous system .
Applications De Recherche Scientifique
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Here are some general applications of piperidine derivatives:
-
Pharmaceutical Industry
- Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
- They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- The methods of application or experimental procedures vary widely depending on the specific application. They often involve complex chemical reactions and procedures .
- The outcomes obtained also vary widely, but in general, piperidine derivatives have shown promising results in various therapeutic applications .
-
Organic Chemistry
- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- The methods of application or experimental procedures often involve complex chemical reactions and procedures .
- The outcomes obtained also vary widely, but in general, piperidine derivatives have shown promising results in various applications .
Safety And Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWBHCPEDVLOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424423 | |
| Record name | 2-Piperidin-1-ylmethyl-benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-1-ylmethyl-benzylamine | |
CAS RN |
32743-18-3 | |
| Record name | 2-Piperidin-1-ylmethyl-benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{2-[(piperidin-1-yl)methyl]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






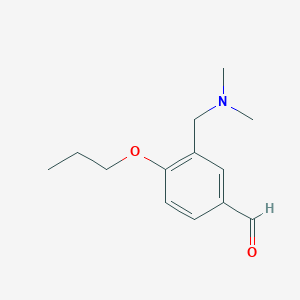
![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)


![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)
